molecular formula C24H37P B12576530 Dicyclohexyl(2-cyclohexylphenyl)phosphane CAS No. 625856-27-1

Dicyclohexyl(2-cyclohexylphenyl)phosphane

Cat. No.: B12576530
CAS No.: 625856-27-1
M. Wt: 356.5 g/mol
InChI Key: PBWQTYUASDMXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexyl(2-cyclohexylphenyl)phosphane is a phosphine ligand commonly used in various chemical reactions, particularly in catalysis. It is known for its stability and effectiveness in facilitating cross-coupling reactions, making it a valuable compound in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyl(2-cyclohexylphenyl)phosphane can be synthesized through the reaction of cyclohexylmagnesium bromide with chlorodiphenylphosphine. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2-cyclohexylphenyl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It participates in substitution reactions, particularly in the formation of new carbon-phosphorus bonds.

    Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and aryl halides are used.

    Coupling Reactions: Palladium catalysts are often employed, with conditions varying depending on the specific reaction.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various coupled organic compounds, depending on the specific reaction and reagents used.

Scientific Research Applications

Dicyclohexyl(2-cyclohexylphenyl)phosphane is utilized in a wide range of scientific research applications:

    Chemistry: It is a key ligand in catalysis, particularly in cross-coupling reactions, which are essential for the synthesis of complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of fine chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism by which dicyclohexyl(2-cyclohexylphenyl)phosphane exerts its effects is primarily through its role as a ligand in catalysis. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the formation and breaking of chemical bonds, enabling various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexylphenylphosphine
  • Dicyclohexyl(2’,4’,6’-trimethoxyphenyl)phosphine
  • Dicyclohexyl(2’,6’-diisopropoxyphenyl)phosphine

Uniqueness

Dicyclohexyl(2-cyclohexylphenyl)phosphane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic reactions. Its bulky cyclohexyl groups provide steric hindrance, which can enhance selectivity and stability in catalytic processes. Additionally, the presence of the cyclohexylphenyl group can influence the electronic properties of the ligand, further affecting its reactivity and effectiveness in various reactions.

Properties

CAS No.

625856-27-1

Molecular Formula

C24H37P

Molecular Weight

356.5 g/mol

IUPAC Name

dicyclohexyl-(2-cyclohexylphenyl)phosphane

InChI

InChI=1S/C24H37P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h10-11,18-22H,1-9,12-17H2

InChI Key

PBWQTYUASDMXLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.